3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide
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Overview
Description
The compound “3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is a chemical substance that can be found in various databases . It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Nuclear Magnetic Resonance (NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including determining its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Metabolism and Biochemical Pathways
- A study by Canonica et al. (1968) focused on the metabolism of a similar compound, 3-methyl-4-phenyl-3-butenamide. They identified four metabolic products in rabbits and rats, demonstrating the compound's bioconversion in mammals (Canonica, Manitto, Valcavi, & Zonta Bolego, 1968).
Synthesis and Derivatives
- Patterson et al. (1992) synthesized 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug related to 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, which showed potential as an anti-inflammatory agent (Patterson, Cheung, & Ernest, 1992).
- Valcavi (1974) described the synthesis of 3-methyl-4-phenyl-3-butenamide, providing insights into the chemical pathways for creating similar compounds (Valcavi, 1974).
Photodynamic Therapy and Cancer Treatment
- Pişkin et al. (2020) explored a new zinc phthalocyanine derivative with potential applications in photodynamic therapy for cancer treatment. This research indicates the utility of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structures and Properties
- Research by Rapta et al. (2009) on N,N'-substituted p-phenylenediamines, a group of antioxidants similar to this compound, provides insight into the oxidation products and molecular properties of such compounds (Rapta et al., 2009).
Polymer Solar Cells
- Jeong et al. (2011) investigated a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. This research highlights the potential applications of related compounds in enhancing energy conversion efficiency (Jeong, Woo, Lyu, & Han, 2011).
Molecular and Electronic Analysis
- Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to this compound, providing a comprehensive understanding of their properties (Beytur & Avinca, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-[(4-methylphenyl)methylamino]-N-[3-(trifluoromethyl)phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-13-6-8-15(9-7-13)12-23-14(2)10-18(25)24-17-5-3-4-16(11-17)19(20,21)22/h3-11,23H,12H2,1-2H3,(H,24,25)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRANTVAHJLWDJV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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